molecular formula C8H8BrClO B181938 (R)-1-(3-Chlorophenyl)-2-bromoethanol CAS No. 174699-77-5

(R)-1-(3-Chlorophenyl)-2-bromoethanol

Cat. No.: B181938
CAS No.: 174699-77-5
M. Wt: 235.5 g/mol
InChI Key: SSQKRNANOICYRX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Chlorophenyl)-2-bromoethanol is a chiral secondary alcohol characterized by a 3-chlorophenyl group attached to the first carbon of an ethanol chain, with a bromine atom on the second carbon. The (R)-configuration at the chiral center confers stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.

Properties

CAS No.

174699-77-5

Molecular Formula

C8H8BrClO

Molecular Weight

235.5 g/mol

IUPAC Name

(1R)-2-bromo-1-(3-chlorophenyl)ethanol

InChI

InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1

InChI Key

SSQKRNANOICYRX-QMMMGPOBSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(CBr)O

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CBr)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CBr)O

Synonyms

(R)-(-)-2-broMo-1-(3'-chlorophenyl) ethanol

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

Halogen placement (on the phenyl ring vs. ethanol chain) and identity (Cl vs. Br) significantly influence reactivity and polarity:

Compound Name Molecular Formula CAS RN Halogen Position Retention Time (min) Optical Purity (% ee)
(R)-1-(3-Chlorophenyl)ethanol C₈H₉ClO N/A Cl on phenyl 14.60 (R) / 16.35 (S) >95% (GC)
(R)-1-(3-Bromophenyl)ethanol C₈H₉BrO 134615-24-0 Br on phenyl 16.45 (R) / 17.39 (S) >95% (GC)
(R)-2-Bromo-1-phenylethanol C₈H₉BrO N/A Br on ethanol 22.33 (R) / 27.39 (S) N/A
(R)-2-Chloro-1-(3-hydroxyphenyl)ethanol C₈H₈ClO₂ 925430-39-3 Cl on ethanol N/A >95% (Chiral HPLC)

Key Findings :

  • Polarity Trends: Bromine on the ethanol chain (e.g., (R)-2-bromo-1-phenylethanol) increases retention time (22.33 min) compared to bromine on the phenyl ring (16.45 min), suggesting higher lipophilicity .
  • Halogen Impact : Brominated analogs exhibit longer retention times than chlorinated counterparts due to bromine’s larger atomic radius and polarizability .

Stereochemical Considerations

Enantiomeric purity is critical for chiral applications. For example:

  • (R)-1-(3-Bromophenyl)ethanol and (R)-1-(4-Bromophenyl)ethanol achieve >95% ee via asymmetric synthesis .
  • (R)-1-(3-Chlorophenyl)ethanol shows distinct HPLC retention times (14.60 min for R vs. 16.35 min for S), enabling efficient chiral separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.